Glemanserin Exhibits a Defined 5-HT2A vs. 5-HT2C Selectivity Window Distinct from Volinanserin and Ketanserin
Glemanserin achieves a >100-fold selectivity for the 5-HT2A receptor over the closely related 5-HT2C receptor (Ki of 2.5 nM for human 5-HT2A vs. Ki of ~10,000 nM for human 5-HT2C) . This selectivity window is more modest and defined compared to its more potent fluorinated analog, volinanserin (MDL-100907), which demonstrates a >300-fold selectivity for 5-HT2A over 5-HT2C and other off-targets (Ki of 0.36 nM for 5-HT2A vs. Ki of 88 nM for 5-HT2C) [1]. In contrast, ketanserin, a commonly used 5-HT2A antagonist, exhibits significantly lower selectivity with a Ki of 2.5 nM for human 5-HT2A and a Ki of 100 nM for human 5-HT2C, representing only a 40-fold selectivity window [2].
| Evidence Dimension | 5-HT2A Receptor Binding Affinity (Ki) and Selectivity over 5-HT2C |
|---|---|
| Target Compound Data | Human 5-HT2A Ki = 2.5 nM; Human 5-HT2C Ki = ~10,000 nM; ~4,000-fold selectivity |
| Comparator Or Baseline | Volinanserin (Human 5-HT2A Ki = 0.36 nM; Human 5-HT2C Ki = 88 nM; ~245-fold selectivity) [1]; Ketanserin (Human 5-HT2A Ki = 2.5 nM; Human 5-HT2C Ki = 100 nM; ~40-fold selectivity) [2] |
| Quantified Difference | Glemanserin's 4,000-fold selectivity ratio is >16-fold greater than ketanserin's 40-fold ratio. Volinanserin exhibits ~10-fold higher affinity at 5-HT2A but a lower absolute selectivity ratio. |
| Conditions | Radioligand binding assays using cloned human 5-HT2A and 5-HT2C receptors expressed in HEK293 cells. |
Why This Matters
This distinct selectivity profile allows Glemanserin to be used to dissect 5-HT2A-mediated effects with a different pharmacological signature than the more highly selective volinanserin, providing a crucial intermediate tool for probing receptor function.
- [1] TargetMol. Volinanserin (MDL100907) Product Datasheet. View Source
- [2] Bioglyco. Ketanserin Product Datasheet. View Source
